molecular formula C18H21N3O5 B4476514 1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline

1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline

Cat. No.: B4476514
M. Wt: 359.4 g/mol
InChI Key: VGVCTAXLJZOGTJ-UHFFFAOYSA-N
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Description

1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline is a useful research compound. Its molecular formula is C18H21N3O5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.14812078 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain enzymes

Mode of Action

It is likely that it interacts with its target enzyme to inhibit its function . The specific interaction and the resulting changes would depend on the nature of the target enzyme and the structure of the compound.

Biochemical Pathways

Based on its potential enzyme inhibitory activity, it could affect various metabolic pathways depending on the role of the target enzyme .

Pharmacokinetics

Similar compounds have been found to have certain pharmacokinetic properties . The impact on bioavailability would depend on these properties and further studies are needed to determine them.

Result of Action

It is likely that the inhibition of the target enzyme would result in changes in the cellular processes controlled by that enzyme .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the interaction of the compound with its target and its overall effectiveness . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity . Proper protective measures should be taken when handling this compound, and it should be kept away from fire .

Future Directions

The future directions for research on this compound could involve further studies to determine its specific biological activity and potential uses. This could include studies to determine its potential as a therapeutic agent, such as an anti-cancer drug . Further studies could also involve determining its specific physical and chemical properties, as well as its safety and hazards .

Properties

IUPAC Name

1-[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-10(2)14(16(23)20-9-5-8-13(20)17(24)25)21-15(22)11-6-3-4-7-12(11)19-18(21)26/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3,(H,19,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVCTAXLJZOGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline
Reactant of Route 2
1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline
Reactant of Route 3
1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline
Reactant of Route 4
1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline
Reactant of Route 5
1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline
Reactant of Route 6
1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.